5-O-Demethylnobiletin

Catalog No.
S516266
CAS No.
2174-59-6
M.F
C20H20O8
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-O-Demethylnobiletin

CAS Number

2174-59-6

Product Name

5-O-Demethylnobiletin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3

InChI Key

DOFJNFPSMUCECH-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C(OC)=C2)OC3=C1C(O)=C(OC)C(OC)=C3OC

Solubility

Soluble in DMSO

Synonyms

5-Demethylnobiletin; 5 Demethylnobiletin;

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC

Description

The exact mass of the compound Demethylnobiletin is 388.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618927. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Inflammation

Anti-Cancer Effects

Metabolite Biotransformation

Formulation Development

Neuroprotective Effects

ERK1/2/AKT/STAT3 Signaling Pathways in Glioblastoma Cells

Anti-Proliferation Activity in HepG2 Cells

5-O-Demethylnobiletin is a polymethoxylated flavonoid primarily derived from the peel of citrus fruits, particularly Citrus depressa. It is a derivative of nobiletin, characterized by the removal of a methoxy group at the 5-position of the flavonoid structure. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Demethylnobiletin exhibits various mechanisms of action depending on the biological context:

  • Anti-inflammatory Activity: Studies suggest demethylnobiletin might suppress inflammation by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating certain signaling pathways.
  • Anti-cancer Properties: Demethylnobiletin might exert anti-cancer effects through various mechanisms, including inducing cancer cell death, inhibiting cell proliferation, and promoting DNA repair []. The exact mechanisms are still under investigation.

The synthesis of 5-O-Demethylnobiletin typically involves the demethylation of nobiletin through an acidolysis reaction. In this process, nobiletin is treated with hydrochloric acid at elevated temperatures (around 80°C) for several hours. The reaction can be monitored by assessing the yield at various time intervals, which has been shown to increase significantly over time, reaching yields as high as 58.8% after 72 hours .

5-O-Demethylnobiletin exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to enhance cellular antioxidant defenses, particularly in liver cells exposed to carbon tetrachloride-induced toxicity. The compound increases glutathione levels and reduces oxidative stress markers such as malondialdehyde .
  • Cytoprotective Effects: In HepG2 cells, it protects against cell death induced by toxic agents and promotes autophagy, which is crucial for cellular health and recovery .
  • Anticancer Activity: Research indicates that 5-O-Demethylnobiletin can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

The primary method for synthesizing 5-O-Demethylnobiletin involves:

  • Isolation of Nobiletin: Extracted from citrus peels.
  • Demethylation Reaction:
    • Dissolve nobiletin in hydrochloric acid.
    • Heat the mixture at 80°C for a specified duration (up to 72 hours).
    • Neutralize and extract with ethyl acetate for purification .

This method allows for efficient conversion while maintaining the compound's integrity.

5-O-Demethylnobiletin has several promising applications:

  • Nutraceuticals: Due to its health benefits, it is being explored as a dietary supplement for its protective effects against oxidative stress and inflammation.
  • Pharmaceuticals: Its anticancer properties suggest potential use in cancer therapies, particularly in formulations targeting specific cancer types.
  • Food Industry: As an antioxidant, it may be utilized in food preservation to enhance shelf life and prevent oxidative degradation .

Studies have indicated that 5-O-Demethylnobiletin interacts with various biological pathways:

  • It modulates signaling pathways involved in apoptosis and cell proliferation, such as the JAK2/STAT3 pathway .
  • The compound has shown potential in enhancing the activity of xenobiotic-metabolizing enzymes, suggesting its role in detoxification processes within the body .

These interactions highlight its multifaceted role in biological systems.

5-O-Demethylnobiletin shares structural similarities with other polymethoxylated flavonoids. Here are some comparable compounds:

Compound NameSourceKey Activities
NobiletinCitrus fruitsAntioxidant, anticancer
TangeretinCitrus fruitsAnti-inflammatory, anticancer
5-DemethyltangeretinCitrus fruitsInduces apoptosis
HesperidinCitrus fruitsAntioxidant, anti-inflammatory

Uniqueness of 5-O-Demethylnobiletin

What sets 5-O-Demethylnobiletin apart is its specific ability to enhance autophagic processes while also exerting strong antioxidant effects. Unlike some similar compounds that primarily focus on either antioxidant or anticancer properties, this compound exhibits a dual action that can be beneficial in both preventive and therapeutic contexts.

5-O-Demethylnobiletin represents one of the most significant hydroxylated polymethoxyflavones found exclusively within the Citrus genus, with its distribution patterns exhibiting remarkable species-specific variations across different citrus taxa [1] [2]. The compound has been systematically identified in numerous citrus species, with the highest documented concentrations observed in Citrus depressa Hayata, where peel extracts contain 667.3 milligrams per 100 grams of dry extract weight, establishing this species as the most abundant natural source currently documented [3] [4].

The mandarin group, encompassing Citrus reticulata and its various cultivars, demonstrates particularly noteworthy accumulation patterns of 5-O-demethylnobiletin. Ponkan mandarin exhibits significantly higher concentrations compared to Satsuma mandarin, with this differential accumulation directly correlating with enhanced expression levels of the CitOMT gene in the flavedo tissue during fruit maturation [5] [6]. This tissue-specific distribution pattern extends across multiple citrus species, with the flavedo consistently demonstrating the highest concentrations, followed by the albedo, and finally the juice sacs containing the lowest detectable levels [1] [7].

Citrus tangerina, particularly the Dahongpao cultivar, has been established as another rich source of polymethoxyflavones, including 5-O-demethylnobiletin, with concentrations varying significantly based on cultivation conditions and post-harvest processing methods [8]. The compound has been detected across a broader spectrum of citrus species including Citrus sinensis (sweet orange), Citrus aurantium (bitter orange), Citrus unshiu (Unshu Mikan), and various mandarin hybrids such as tangelos and tangors [9] [10].

Among the 116 citrus accessions screened in comprehensive phytochemical surveys, loose-skin mandarins and their hybrids consistently demonstrate the highest polymethoxyflavone content, including 5-O-demethylnobiletin, followed by tangelo hybrids, sweet oranges, and grapefruit varieties [1]. This distribution pattern reflects the underlying genetic architecture governing polymethoxyflavone biosynthesis, with mandarin-derived germplasm possessing enhanced enzymatic machinery for flavonoid methylation processes.

Biosynthetic Relationship to Nobiletin

The biosynthetic formation of 5-O-demethylnobiletin exhibits a complex relationship with nobiletin, occurring through multiple distinct pathways that include both direct enzymatic synthesis and post-biosynthetic modification processes [11] [12]. The primary formation mechanism involves the selective demethylation of nobiletin at the 5-position on the A-ring of the flavonoid structure, catalyzed by specific demethylase enzymes present in citrus tissues [13] [14].

During long-term storage conditions, nobiletin undergoes autohydrolysis reactions that result in the spontaneous formation of 5-O-demethylnobiletin through acid-catalyzed demethylation processes [9] [15]. This transformation occurs through two distinct mechanisms: acid hydrolysis under low pH conditions and enzyme-mediated catalysis involving cytochrome P450 enzymes present in citrus cells [12] [13]. The enzymatic demethylation process demonstrates substrate specificity for the 5-position methoxy group, distinguishing it from other potential demethylation sites on the polymethoxyflavone structure.

The biosynthetic pathway leading to both nobiletin and 5-O-demethylnobiletin originates from the flavone branch of the flavonoid biosynthetic network, initiated by flavone synthase enzymes (CitFNSII-1 and CitFNSII-2) that convert flavanone precursors to the corresponding flavone structures [16]. Subsequently, multiple O-methyltransferase enzymes, including CreOMT3, CreOMT4, and CreOMT5, catalyze the sequential methylation of hydroxyl groups at various positions on the flavone backbone [17] [16].

The tandemly duplicated OMT gene cluster, comprising CreOMT3, CreOMT4, and CreOMT5, represents the major genetic determinant of polymethoxyflavone biosynthesis in citrus, with these enzymes demonstrating multi-site O-methylation activities at positions C3, C5, C6, C7, C3', and C4' [16]. CreOMT4 emerges as particularly significant, with its expression levels strongly correlated with total polymethoxyflavone accumulation across different citrus species and developmental stages [17].

The biosynthetic relationship between nobiletin and 5-O-demethylnobiletin also involves the action of CitOMT, which specifically catalyzes methylation at the 3'-hydroxyl group of flavones, representing a critical step in nobiletin biosynthesis [5] [18]. The differential expression of this enzyme between citrus varieties directly influences the accumulation patterns of both compounds, with higher CitOMT expression in Ponkan mandarin compared to Satsuma mandarin corresponding to elevated nobiletin and subsequently higher potential for 5-O-demethylnobiletin formation.

Environmental Factors Influencing Production in Plants

The production of 5-O-demethylnobiletin in citrus plants demonstrates remarkable sensitivity to various environmental parameters, with fruit developmental stage representing one of the most critical determinants of accumulation patterns [1] [19]. During citrus fruit development, polymethoxyflavone concentrations, including 5-O-demethylnobiletin, reach peak levels at approximately 60 days after pollination, followed by a gradual decline during complete fruit maturation [1]. This temporal pattern reflects the dynamic regulation of flavonoid biosynthetic enzymes, particularly the enhanced expression of Chalcone synthase-1 and chalcone isomerase during intermediate developmental stages.

Light exposure, particularly ultraviolet-B radiation, significantly influences the production of 5-O-demethylnobiletin through the upregulation of O-methyltransferase gene expression in citrus flavedo tissues [20]. UV-B treatment of citrus fruits results in approximately 12-fold to 14-fold increases in CrOMT1 transcript levels after 24 to 48 hours of exposure compared to control conditions, directly correlating with enhanced polymethoxyflavone accumulation in the outer peel layers.

Temperature represents another crucial environmental factor affecting 5-O-demethylnobiletin production, with higher temperatures promoting both enzymatic and non-enzymatic demethylation processes that convert nobiletin to its 5-demethylated derivative [21] [12]. Regional temperature variations significantly impact the total flavonoid content in citrus fruits, with areas experiencing greater temperature fluctuations generally producing citrus with altered polymethoxyflavone profiles compared to regions with more stable climatic conditions.

Post-harvest processing conditions exert profound effects on 5-O-demethylnobiletin formation through the manipulation of demethylation processes during citrus peel drying [11] [12]. Sun drying methods produce the highest levels of 5-O-demethylnobiletin formation, followed by hot-air drying, while vacuum-freeze drying results in the lowest conversion rates from nobiletin precursors. These differential effects result from varying degrees of acid hydrolysis and enzymatic activity under different drying conditions.

Soil pH and moisture conditions influence 5-O-demethylnobiletin production through their effects on plant stress responses and flavonoid biosynthetic pathway regulation [22] [21]. Drought stress conditions have been demonstrated to significantly enhance flavonoid biosynthesis in citrus species, with drought-tolerant varieties such as sour orange showing increased expression of key biosynthetic genes including PAL, C4H, TT4, TT5, TT6, and TT7 compared to drought-susceptible varieties like lemon under water-limited conditions.

The tissue-specific distribution of 5-O-demethylnobiletin within citrus fruits reflects localized environmental responses, with the flavedo (outer colored peel) consistently accumulating the highest concentrations due to direct exposure to light, temperature, and atmospheric conditions [23] [7]. The albedo (white inner peel) contains intermediate levels, while the juice sacs demonstrate the lowest concentrations, indicating that environmental stress responses primarily occur in the peripheral fruit tissues most directly exposed to external conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.11581759 g/mol

Monoisotopic Mass

388.11581759 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

145 - 146 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OGE0V42MOT

Other CAS

2174-59-6

Wikipedia

5-O-desmethylnobiletin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Guo R, Zhang X, Su J, Xu H, Zhang Y, Zhang F, Li D, Zhang Y, Xiao X, Ma S, Yang H. Identifying potential quality markers of Xin-Su-Ning capsules acting on arrhythmia by integrating UHPLC-LTQ-Orbitrap, ADME prediction and network target analysis. Phytomedicine. 2018 May 15;44:117-128. doi: 10.1016/j.phymed.2018.01.019. Epub 2018 Feb 10. PubMed PMID: 29526583.
2: Wang M, Meng D, Zhang P, Wang X, Du G, Brennan C, Li S, Ho CT, Zhao H. Antioxidant Protection of Nobiletin, 5-Demethylnobiletin, Tangeretin, and 5-Demethyltangeretin from Citrus Peel in Saccharomyces cerevisiae. J Agric Food Chem. 2018 Mar 28;66(12):3155-3160. doi: 10.1021/acs.jafc.8b00509. Epub 2018 Mar 16. PubMed PMID: 29526093.
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4: Song M, Wu X, Charoensinphon N, Wang M, Zheng J, Gao Z, Xu F, Li Z, Li F, Zhou J, Xiao H. Dietary 5-demethylnobiletin inhibits cigarette carcinogen NNK-induced lung tumorigenesis in mice. Food Funct. 2017 Mar 22;8(3):954-963. doi: 10.1039/c6fo01367h. PubMed PMID: 28154877.
5: Zhang H, Zheng J, Liu A, Xiao H, He L. Label-free Imaging and Characterization of Cancer Cell Responses to Polymethoxyflavones Using Raman Microscopy. J Agric Food Chem. 2016 Dec 28;64(51):9708-9713. doi: 10.1021/acs.jafc.6b03899. Epub 2016 Dec 15. PubMed PMID: 27977189.
6: Cao X, Ma C, Gao Z, Zheng J, He L, McClements DJ, Xiao H. Characterization of the Interactions between Titanium Dioxide Nanoparticles and Polymethoxyflavones Using Surface-Enhanced Raman Spectroscopy. J Agric Food Chem. 2016 Dec 14;64(49):9436-9441. Epub 2016 Dec 5. PubMed PMID: 27960290.
7: Cheung TK, Li W, Ho HM, Liang ZT, Huang CQ. [Chemical variation in Aurantii Fructus before and after processing based on UHPLC-Q-TOF-MS]. Zhongguo Zhong Yao Za Zhi. 2016 Jun;41(11):2070-2080. doi: 10.4268/cjcmm20161116. Chinese. PubMed PMID: 28901103.
8: Song M, Charoensinphon N, Wu X, Zheng J, Gao Z, Xu F, Wang M, Xiao H. Inhibitory Effects of Metabolites of 5-Demethylnobiletin on Human Nonsmall Cell Lung Cancer Cells. J Agric Food Chem. 2016 Jun 22;64(24):4943-9. doi: 10.1021/acs.jafc.6b01367. Epub 2016 Jun 7. PubMed PMID: 27219898.
9: Tung YC, Li S, Huang Q, Hung WL, Ho CT, Wei GJ, Pan MH. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice. J Agric Food Chem. 2016 Apr 27;64(16):3196-205. doi: 10.1021/acs.jafc.6b00706. Epub 2016 Apr 15. PubMed PMID: 27041493.
10: Ye X, Song F, Fan G, Wu F. [Simultaneous determination of 11 constituents in Citrus reticulate 'Chachi' by high performance liquid chromatography]. Se Pu. 2015 Apr;33(4):423-7. Chinese. PubMed PMID: 26292415.
11: Chen YK, Wang HC, Ho CT, Chen HY, Li S, Chan HL, Chung TW, Tan KT, Li YR, Lin CC. 5-demethylnobiletin promotes the formation of polymerized tubulin, leads to G2/M phase arrest and induces autophagy via JNK activation in human lung cancer cells. J Nutr Biochem. 2015 May;26(5):484-504. doi: 10.1016/j.jnutbio.2014.12.003. Epub 2015 Jan 29. PubMed PMID: 25765513.
12: Ye X, Cao D, Zhao X, Song F, Huang Q, Fan G, Wu F. Chemical fingerprint and metabolic profile analysis of Citrus reticulate 'Chachi' decoction by HPLC-PDA-IT-MS(n) and HPLC-Quadrupole-Orbitrap-MS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Nov 1;970:108-20. doi: 10.1016/j.jchromb.2014.06.035. Epub 2014 Jul 6. PubMed PMID: 25255155.
13: Chiu SP, Wu MJ, Chen PY, Ho YR, Tai MH, Ho CT, Yen JH. Neurotrophic action of 5-hydroxylated polymethoxyflavones: 5-demethylnobiletin and gardenin A stimulate neuritogenesis in PC12 cells. J Agric Food Chem. 2013 Oct 2;61(39):9453-63. doi: 10.1021/jf4024678. Epub 2013 Sep 23. PubMed PMID: 24003765.
14: Kimura J, Nemoto K, Yokosuka A, Mimaki Y, Degawa M, Ohizumi Y. 6-demethoxynobiletin, a nobiletin-analog citrus flavonoid, enhances extracellular signal-regulated kinase phosphorylation in PC12D cells. Biol Pharm Bull. 2013;36(10):1646-9. Epub 2013 Aug 9. PubMed PMID: 23934345.
15: Zheng J, Song M, Dong P, Qiu P, Guo S, Zhong Z, Li S, Ho CT, Xiao H. Identification of novel bioactive metabolites of 5-demethylnobiletin in mice. Mol Nutr Food Res. 2013 Nov;57(11):1999-2007. doi: 10.1002/mnfr.201300211. Epub 2013 Jul 26. PubMed PMID: 23894027.
16: Zheng J, Fang X, Cao Y, Xiao H, He L. Monitoring the chemical production of citrus-derived bioactive 5-demethylnobiletin using surface-enhanced Raman spectroscopy. J Agric Food Chem. 2013 Aug 28;61(34):8079-83. doi: 10.1021/jf4027475. Epub 2013 Aug 20. PubMed PMID: 23885986; PubMed Central PMCID: PMC3786449.
17: Yen JH, Weng CY, Li S, Lo YH, Pan MH, Fu SH, Ho CT, Wu MJ. Citrus flavonoid 5-demethylnobiletin suppresses scavenger receptor expression in THP-1 cells and alters lipid homeostasis in HepG2 liver cells. Mol Nutr Food Res. 2011 May;55(5):733-48. doi: 10.1002/mnfr.201000226. Epub 2011 Jan 10. PubMed PMID: 21225617.
18: Li S, Wang Y, Wang Z, Xiao H, Lo CY, Rawson N, Ho CT. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomed Chromatogr. 2010 Aug;24(8):838-45. doi: 10.1002/bmc.1372. PubMed PMID: 20033889.
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